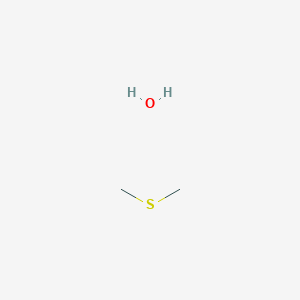

Water dimethyl sulfide

Descripción

Significance in Global Biogeochemical Cycles and Climate Regulation

The role of DMS in the global biogeochemical sulfur cycle is substantial, representing a major natural flux of sulfur from the ocean to the atmosphere. researchgate.net This biogenic sulfur is a key contributor to the atmospheric sulfur burden, particularly in pristine marine environments. copernicus.org

In the atmosphere, DMS undergoes oxidation to form various sulfur compounds, including sulfur dioxide (SO₂), methanesulfonic acid (MSA), and sulfuric acid (H₂SO₄). wikipedia.orgcopernicus.org Sulfuric acid can then form new aerosol particles, which act as cloud condensation nuclei (CCN). wikipedia.org An increase in CCN can lead to the formation of more and brighter clouds, which reflect more solar radiation back into space, a process that can have a cooling effect on the Earth's surface. weebly.comwhoi.edu

Table 1: Key Atmospheric Reactions and Products of Dimethyl Sulfide (B99878)

| Reactant | Oxidizing Agent | Key Products | Significance |

|---|---|---|---|

| Dimethyl Sulfide (DMS) | Hydroxyl radical (OH) | Sulfur Dioxide (SO₂), Methanesulfonic Acid (MSA) | Major oxidation pathway, leads to aerosol formation. nih.gov |

| Dimethyl Sulfide (DMS) | Nitrate (B79036) radical (NO₃) | Sulfur Dioxide (SO₂) | Significant oxidation pathway, particularly at night. nih.govmdpi.com |

| Dimethyl Sulfide (DMS) | Bromine monoxide (BrO) | Sulfur Dioxide (SO₂) | Important in the remote marine boundary layer. copernicus.org |

| Sulfur Dioxide (SO₂) | Hydroxyl radical (OH) | Sulfuric Acid (H₂SO₄) | A primary precursor for new particle formation and cloud condensation nuclei. copernicus.org |

Interdisciplinary Research Perspectives on Dimethyl Sulfide Dynamics

The study of DMS is inherently interdisciplinary, involving marine biologists, chemists, atmospheric scientists, and climate modelers. Research spans from the molecular level, investigating the genetic and enzymatic pathways of DMSP and DMS production in marine microbes, to the global scale, using complex climate models to simulate the impact of DMS on cloud albedo and global temperatures. researchgate.netenergy.gov

Marine biologists and ecologists focus on the production of DMSP by different phytoplankton species and the intricate food web interactions that lead to the release of DMS. oup.comnasa.gov For instance, grazing by zooplankton on phytoplankton is a significant process that releases DMSP into the water, where it can be converted to DMS by bacteria. researchgate.net The role of DMS as an infochemical, a chemical that conveys information in an ecosystem, is also an active area of research, with evidence suggesting that some seabirds use the scent of DMS to locate productive feeding areas. whoi.edupnas.org

Atmospheric chemists investigate the complex oxidation pathways of DMS in the atmosphere, the formation of aerosols, and their subsequent impact on cloud microphysics. copernicus.orgacs.org The development of sophisticated analytical techniques is crucial for measuring the low concentrations of DMS and its oxidation products in the atmosphere. whoi.edu

Climate modelers work to incorporate the complex biological and chemical processes of the DMS cycle into global climate models. copernicus.orgpnas.org These models are essential tools for predicting how DMS emissions and their climatic effects might change in a future, warmer world. csic.es Recent advancements in modeling have highlighted the importance of accurately representing the spatial and temporal variability of DMS emissions to improve climate projections. mdpi.comcopernicus.orgcopernicus.org

Table 2: Estimated Global and Regional DMS Concentrations and Fluxes

| Parameter | Value | Region/Scope | Source |

|---|---|---|---|

| Global Annual Mean DMS Sea Surface Concentration | 1.8 nmol L⁻¹ | Global | copernicus.org |

| Global Annual Mean DMS Emission | 28 Tg(S) yr⁻¹ | Global | copernicus.org |

| Contribution to Global Atmospheric SO₂ Column Burden | 25% | Global | copernicus.org |

| Contribution to Global Atmospheric SO₄²⁻ Burden | 27% | Global | copernicus.org |

| Surface Seawater DMS Concentration (Summer) | 0.11–23.90 nmol/L | Bohai Sea and North Yellow Sea | frontiersin.org |

| Surface Seawater DMS Concentration (Autumn) | 0.10–20.79 nmol/L | Bohai Sea and North Yellow Sea | frontiersin.org |

| Sea-to-Air Flux of DMS (Summer) | 43.05 ± 44.52 μmol/(m·d) | Bohai Sea and North Yellow Sea | frontiersin.org |

| Sea-to-Air Flux of DMS (Autumn) | 34.06 ± 63.38 μmol/(m·d) | Bohai Sea and North Yellow Sea | frontiersin.org |

Structure

3D Structure of Parent

Propiedades

Número CAS |

58328-83-9 |

|---|---|

Fórmula molecular |

C2H8OS |

Peso molecular |

80.15 g/mol |

Nombre IUPAC |

methylsulfanylmethane;hydrate |

InChI |

InChI=1S/C2H6S.H2O/c1-3-2;/h1-2H3;1H2 |

Clave InChI |

KLSUXFSBGQDVGD-UHFFFAOYSA-N |

SMILES canónico |

CSC.O |

Origen del producto |

United States |

Biogeochemical Cycling of Dimethyl Sulfide

Dimethyl Sulfide (B99878) Production Pathways in Aquatic Environments

The formation of dimethyl sulfide in aquatic, particularly marine, ecosystems is a multifaceted process that begins with the synthesis of precursor compounds by various organisms. These precursors are subsequently transformed into DMS through several key pathways, including enzymatic cleavage and direct release from organisms.

The primary precursor to dimethyl sulfide is dimethylsulfoniopropionate (DMSP). nih.govfrontiersin.orgresearchwithrutgers.comspringernature.com However, other compounds and pathways also contribute to DMS formation, particularly in specific environments.

Dimethylsulfoniopropionate is a vital organosulfur molecule produced in vast quantities, estimated at over a billion tonnes annually, by a diverse range of marine life. springernature.com This includes marine phytoplankton, seaweeds, corals, and certain bacteria. springernature.com Among phytoplankton, the most significant producers of DMSP are haptophytes (such as the coccolithophore Emiliania huxleyi) and dinoflagellates, which can have intracellular DMSP concentrations exceeding 100 mM. nih.govresearchgate.net Diatoms, chlorophytes, and cyanobacteria are generally considered to be producers of lower amounts of DMSP. nih.gov

The biosynthesis of DMSP in marine algae and phytoplankton originates from the amino acid methionine. nih.govresearchwithrutgers.complos.org The synthesis pathway in algae is distinct from that in higher plants. nih.govresearchwithrutgers.com In algae, the process involves the transamination of methionine to 4-methylthio-2-oxobutyrate, followed by reduction to 4-methylthio-2-hydroxybutyrate, and then S-methylation to form 4-dimethylsulfonio-2-hydroxybutyrate, which is finally converted to DMSP. nih.govresearchwithrutgers.comdtic.mil A key enzyme in this pathway is a methyltransferase, DSYB, which has been identified in phytoplankton. researchgate.net The production of DMSP by phytoplankton is influenced by various environmental factors, including salinity, light intensity, and nutrient availability. nih.govplos.org For instance, DMSP concentration in the diatom Thalassiosira pseudonana increases with higher salinity, greater light intensity, and nitrogen starvation. plos.org

DMSP Producing Organisms and Synthesis Pathways

| Organism Group | Key Precursor | Primary Synthesis Pathway Intermediates | Key Enzymes/Genes | Influencing Factors |

|---|---|---|---|---|

| Marine Algae & Phytoplankton | Methionine | 4-methylthio-2-oxobutyrate, 4-methylthio-2-hydroxybutyrate, 4-dimethylsulfonio-2-hydroxybutyrate | DSYB, TpMMT | Salinity, Light Intensity, Nitrogen Availability |

| Corals | Methionine | Presumed similar to algal pathway | Orthologues of algal biosynthesis genes | Thermal Stress |

| Coral-Associated Bacteria | Methionine | Not fully elucidated, involves sulfate (B86663) assimilation | dsyB | Salinity, UV Exposure |

Methionine is a fundamental precursor for the biosynthesis of DMSP in marine organisms. nih.govresearchwithrutgers.complos.org The entire DMSP molecule is derived from this sulfur-containing amino acid. researchwithrutgers.com The addition of methionine to cultures of the fungus Tuber melanosporum has been shown to lead to the production of several volatile organic sulfur compounds, including dimethyl sulfide. nih.gov

S-methylmethionine (SMM) is another important precursor, particularly in the context of higher plants. nih.govwikipedia.orgwikipedia.org In some plants, DMSP is biosynthesized from S-methylmethionine through intermediates like dimethylsulfoniumpropylamine and dimethylsulfoniumpropionaldehyde. wikipedia.orgwikipedia.org SMM itself can be a source of DMS through degradation. oup.com For instance, in tea plants (Camellia sinensis), the thermal decomposition of SMM during manufacturing and brewing contributes significantly to the formation of DMS. nih.gov SMM is also a known precursor to DMS in barley malt, where it can be converted to DMS during the kilning process. wikipedia.org

In anoxic freshwater sediments, a significant pathway for the formation of volatile organic sulfur compounds (VOSCs), including dimethyl sulfide, is the anaerobic methylation of hydrogen sulfide (H₂S). nih.govasm.org Studies have shown a strong correlation between high concentrations of H₂S and high concentrations of methanethiol (B179389) and dimethyl sulfide in these environments. nih.govasm.org The methylation of H₂S is considered the primary mechanism for VOSC formation in many freshwater systems. nih.govasm.org The methyl groups for this process are likely derived from methoxylated aromatic compounds, which are degradation products of lignin. nih.gov Isotopic evidence from a freshwater lake also suggests that the methylation of H₂S, produced from dissimilatory sulfate reduction, is a key process in the formation of DMS in the hypolimnion. researchgate.net This process is not limited to anaerobic environments, as the methylation of H₂S to DMS has also been observed in diverse microorganisms under aerobic conditions. researchgate.net

The primary mechanism for the conversion of DMSP to DMS is through enzymatic cleavage. frontiersin.orgpnas.org This reaction is catalyzed by a group of enzymes known as DMSP lyases. frontiersin.orgpnas.org The cleavage of DMSP by these enzymes yields DMS and acrylate (B77674), or in some cases, 3-hydroxypropionate (B73278). frontiersin.orgpnas.org A variety of DMSP lyases have been identified in marine bacteria, including DddD, DddP, DddQ, DddW, DddL, and DddK. frontiersin.orgkopri.re.kr The gene dddP is one of the most widely distributed DMSP lyase genes in marine bacteria. frontiersin.org Algae also possess their own DMSP lyases, such as Alma1, which has been identified in the bloom-forming algae Emiliania huxleyi. nih.gov The activity of these enzymes is a crucial control point in the production of atmospheric DMS.

Known DMSP Lyase Enzymes

| Enzyme | Organism Type | Products of Cleavage |

|---|---|---|

| DddD | Bacteria | DMS and 3-hydroxypropionate |

| DddP | Bacteria | DMS and acrylate |

| DddQ | Bacteria | DMS and acrylate |

| DddW | Bacteria | DMS and acrylate |

| DddL | Bacteria | DMS and acrylate |

| DddK | Bacteria | DMS and acrylate |

| Alma1 | Algae (e.g., Emiliania huxleyi) | DMS and acrylate |

Dimethyl sulfide and its precursor, DMSP, are released into the marine environment through several biological processes. nih.govfrontiersin.org While healthy, growing phytoplankton release very little dissolved DMSP, stressed or senescent cells contribute significantly to the dissolved pool. nih.gov Active exudation, though generally low in healthy cells, is one mechanism of release. nih.gov

A more significant release of DMSP occurs during cell lysis. nih.gov This can be a result of natural cell death or viral infection, which leads to the rupture of algal cells and the release of their contents, including DMSP, into the surrounding water. nih.govresearchgate.net Grazing by zooplankton is another major pathway for the release of DMSP and subsequent production of DMS. nih.govresearchgate.net When phytoplankton are consumed by grazers, the DMSP they contain can be released and enzymatically cleaved to DMS, a process sometimes referred to as "sloppy" grazing. nih.govresearchgate.net

Precursor Compounds and Biosynthesis

Dimethyl Sulfide Consumption and Degradation Pathways in Aquatic Systems

The biogeochemical cycling of dimethyl sulfide (DMS) in aquatic environments is predominantly controlled by microbial activities. Bacteria and other microorganisms utilize dimethylsulfoniopropionate (DMSP), the precursor to DMS, and DMS itself through a complex network of metabolic pathways. These processes not only regulate the concentration of these sulfur compounds in the water column but also influence the flux of volatile DMS into the atmosphere.

Microbial Metabolism of Dimethylsulfoniopropionate

Marine bacteria have evolved two primary pathways for the catabolism of DMSP: the cleavage pathway, which produces DMS, and the demethylation/demethiolation pathway, which yields methanethiol (MeSH). frontiersin.org The balance between these pathways is a critical factor in determining the amount of DMS available for release into the atmosphere.

The demethylation/demethiolation pathway represents a significant sink for DMSP in marine environments, channeling sulfur away from DMS production and into other metabolic routes. nih.govasm.org This pathway initiates with the demethylation of DMSP to methylmercaptopropionate (MMPA), a reaction catalyzed by the enzyme DMSP demethylase (DmdA). nih.gov Subsequently, MMPA undergoes a series of coenzyme A-mediated reactions catalyzed by DmdB, DmdC, and DmdD, ultimately leading to the production of methanethiol (MeSH). nih.gov

This pathway is crucial for sulfur assimilation by bacterioplankton, with MeSH serving as a key intermediate for the synthesis of sulfur-containing amino acids like methionine. nih.govasm.org Studies have shown that marine bacteria belonging to the Alphaproteobacteria, including the abundant SAR11 clade, possess the enzymatic machinery for this pathway. frontiersin.orgnih.gov The initial demethylation step is considered a commitment to this pathway, as it prevents the subsequent formation of DMS. frontiersin.org

| Enzyme | Function in Demethylation/Demethiolation Pathway | Reference |

| DmdA | Catalyzes the initial demethylation of DMSP to MMPA. | nih.gov |

| DmdB | Involved in the coenzyme A-mediated metabolism of MMPA. | nih.gov |

| DmdC | Involved in the coenzyme A-mediated metabolism of MMPA. | nih.gov |

| DmdD | Involved in the final steps of converting MMPA to MeSH. | nih.gov |

The prevalence of genes associated with each pathway can provide insights into their relative importance. For instance, in the deep-sea sediment of the Mariana Trench, the abundance of the DMSP lyase gene dddP was found to be higher than that of the demethylase gene dmdA. asm.org Conversely, studies on bacteria from the Roseobacter clade have shown efficient conversion of DMSP to MeSH, highlighting the significance of the demethylation pathway in these organisms. epa.gov The ability of marine microorganisms to catabolize DMSP as a source of carbon and sulfur underscores the central role of these pathways in marine biogeochemistry. nih.gov

Microbial Oxidation of Dimethyl Sulfide

Once produced, DMS is subject to further microbial transformation through oxidation. These processes can occur under both aerobic and anaerobic conditions and represent a significant removal mechanism for DMS in aquatic systems.

In the presence of oxygen, a variety of microorganisms can oxidize DMS to less volatile compounds, primarily dimethyl sulfoxide (B87167) (DMSO) and sulfate. frontiersin.orgnih.gov This microbial oxidation is a major sink for DMS in surface seawater. frontiersin.orgnih.gov The initial step in this pathway is often the conversion of DMS to DMSO.

Several types of bacteria, including members of the abundant SAR11 and marine Roseobacter clades, are capable of this transformation. frontiersin.orgnih.gov The enzyme responsible for this oxidation in many of these bacteria has been identified as trimethylamine (B31210) monooxygenase (Tmm). frontiersin.orgresearchgate.net Further oxidation of DMSO can lead to the formation of sulfate, although the complete pathway and the enzymes involved are still being fully elucidated. Complete aerobic oxidation of DMS to sulfate has also been described in bacteria such as Thiobacillus and Hyphomicrobium species. researchgate.netnih.gov

| Organism/Group | Oxidation Product(s) | Key Enzyme(s) | Reference |

| Ruegeria pomeroyi (Roseobacter clade) | DMSO | Trimethylamine monooxygenase (Tmm) | researchgate.net |

| SAR11 clade bacteria | DMSO | Trimethylamine monooxygenase (Tmm) | frontiersin.orgnih.gov |

| Thiobacillus spp. | Sulfate | Not specified | nih.gov |

| Hyphomicrobium spp. | Sulfate | Not specified | nih.gov |

| Thiocapsa roseopersicina | Sulfate | Not specified | researchgate.net |

In the absence of oxygen, such as in anoxic sediments and stratified water columns, anaerobic microorganisms carry out the oxidation of DMS. These processes are critical for sulfur cycling in these environments.

Anoxygenic phototrophic bacteria, such as certain species of purple sulfur bacteria, can oxidize DMS to DMSO using light as an energy source. nih.govnih.gov In these organisms, DMS serves as an electron donor for photosynthesis. nih.gov For example, enrichment cultures of phototrophic purple bacteria have been shown to rapidly oxidize DMS to DMSO. nih.govnih.gov

In anoxic sediments, DMS degradation is a key process, often linked to methanogenesis and sulfate reduction. qmul.ac.uk Methanogenic archaea can utilize DMS as a substrate for methane (B114726) production. qmul.ac.ukresearchgate.net Sulfate-reducing bacteria can also degrade DMS, although the specific mechanisms are still under investigation. qmul.ac.uk The degradation of DMS in these environments is an important part of the carbon and sulfur cycles in anoxic settings. qmul.ac.ukcopernicus.org Studies in anoxic freshwater sediments have indicated that methanogenesis is a major mechanism for the consumption of DMS. nih.govresearchgate.net

| Environment | Dominant Process | Key Organisms | End Products | Reference |

| Anoxic Sediments | Methanogenesis | Methanogenic Archaea | Methane, Carbon Dioxide, Hydrogen Sulfide | qmul.ac.ukresearchgate.net |

| Anoxic Sediments | Sulfate Reduction | Sulfate-Reducing Bacteria | Not fully specified | qmul.ac.uk |

| Anoxic Water | Photosynthesis | Phototrophic Purple Bacteria | DMSO | nih.govnih.gov |

Photochemical Degradation in Water Surface Layers

The interaction of sunlight with dissolved chromophoric matter in the surface ocean produces reactive chemical species that are significant in the removal of dimethyl sulfide (DMS). nih.gov This process, known as photochemical degradation or photolysis, is a key sink for DMS, complementing microbial consumption and atmospheric ventilation. nih.govnoaa.gov While the majority of DMS produced in the upper mixed layer of the oceans, estimated at around 90%, is degraded by microbial processes, photochemical oxidation also plays a crucial role. oup.com

One of the primary mechanisms of DMS photodegradation involves its oxidation to dimethyl sulfoxide (DMSO). oup.com This reaction is influenced by various inorganic components of seawater. nih.gov Research using artificial solar radiation has shown that the photolysis of nitrate (B79036) (NO₃⁻) produces reactive species that significantly react with DMS, likely through an electrophilic attack on the electron-rich sulfur atom. nih.gov This finding supports field observations that indicate nitrate photolysis has substantial control over DMS photochemistry, particularly in nutrient-rich waters. nih.gov

A key discovery is that the rate of DMS oxidation induced by nitrate photolysis is dramatically enhanced in the presence of bromide ions. nih.gov Furthermore, bicarbonate and carbonate ions are involved in the production and scavenging of free radicals that are important for DMS photochemistry, and these reactions are pH-dependent. nih.gov This suggests that the removal of DMS by selective free radicals derived from the oxidation of bromide and bicarbonate/carbonate ions is a potentially significant and previously unrecognized pathway for DMS photodegradation in marine environments. nih.gov The photolysis of DMS can occur at considerable depths within the photic zone in oligotrophic marine environments, estimated to be around 60 meters. noaa.gov

The products of atmospheric DMS oxidation, which include sulfate, sulfur dioxide, and methanesulfonic acid (MSA), can form aerosol particles that act as cloud condensation nuclei (CCN). oup.com This process is a fundamental component of the CLAW hypothesis, which links oceanic phytoplankton and DMS production to climate regulation. oup.comweebly.com

Environmental Controls on Dimethyl Sulfide Cycling

The concentration of DMS in surface seawater is determined by the balance between its production, primarily from dimethylsulfoniopropionate (DMSP), and various loss processes. oup.com These processes are influenced by a range of physicochemical and biological variables. copernicus.orgcopernicus.org

Temperature plays a crucial role in regulating the rates of both DMS production and degradation. The oxidation pathways of DMS in the atmosphere, involving reactions with hydroxyl (OH) and nitrate (NO₃) radicals, are temperature-dependent. copernicus.org For instance, the abstraction pathway of DMS oxidation by OH is the dominant reaction at 300 K. copernicus.org In the Kuroshio–Oyashio extension, reduced seawater temperatures were found to hinder the removal of other volatile sulfur compounds, leading to their accumulation, which suggests that temperature can significantly impact the residence time of these compounds in seawater. acs.org

The stoichiometry of elements, including carbon, nitrogen, phosphorus, and sulfur, in microorganisms and soil organic matter plays a critical role in nutrient cycling and decomposition. frontiersin.orgcabidigitallibrary.orgnih.govresearchgate.net While much of the research on stoichiometry has focused on terrestrial ecosystems, the principles are also applicable to marine environments. The relative availability of nutrients can influence the metabolic pathways of microorganisms, potentially affecting the efficiency of DMSP conversion to DMS. For example, in nutrient-rich upwelling regions, rapid biological production of DMS is stimulated. acs.org

Ocean acidification, driven by the oceanic uptake of anthropogenic carbon dioxide, is leading to a decrease in the pH of surface waters. ucpress.edu This change in pH can affect the photodegradation of DMS. researchgate.net Research has indicated that a decrease in pH can accelerate the photodegradation of DMS, particularly under UVB radiation. researchgate.net For example, as pH decreased from 8.1 to 7.7, the contribution of UVB to total photolysis increased significantly. researchgate.net Furthermore, experiments have shown that doubling and tripling the partial pressure of CO₂, leading to lower pH, resulted in a 15% and 40% decline in average DMS concentrations, respectively. ucpress.edu This was linked to a reduction in the microbial yield of DMS from DMSP. ucpress.edu

| pCO₂ Treatment | Average DMS Concentration Decline | Reduction in Mean Microbial DMS Yield |

|---|---|---|

| 2 × pCO₂ | 15% | 34% |

| 3 × pCO₂ | 40% | 61% |

Light and irradiance levels have a dual and complex effect on the cycling of DMS. Solar radiation is a primary driver of DMS photolysis, a significant removal pathway. researchgate.net However, light also plays a crucial role in the biological production of DMS.

Research has demonstrated that gross DMS production is dependent on irradiance, with short-term stimulation observed to be 2- to 6-fold higher compared to dark conditions. researchgate.net This stimulation is more effective at shorter ultraviolet wavelengths and is stronger when samples are overexposed relative to their previous light history. researchgate.net In many cases, the photoresponse of gross DMS production is strong enough to at least compensate for the photochemical loss of DMS at the water's subsurface. researchgate.net

Furthermore, solar radiation can inhibit the bacterial consumption of DMS, which can lead to an enhanced accumulation of DMS. researchgate.net The net effect of irradiance on DMS concentration is often positive, indicating that biological responses, such as stress-induced DMS production and the inhibition of its consumption, can outweigh the losses from photooxidation. researchgate.net Some bacteria, like Marinobacterium sp. strain DMS-S1, can utilize DMS as a sulfur source, but only in the presence of light. nih.gov This strain uses light to transform DMS to DMSO via heat-stable photosensitizers, with the transformation occurring primarily at wavelengths between 380 and 480 nm. nih.gov

Salinity is another environmental factor that can influence the production of DMS. Studies conducted in estuarine sediments have shown that experimental increases in salinity inhibited the accumulation of DMS under both oxic and anoxic conditions. researchgate.net This pattern was observed regardless of whether DMSP or methionine, potential precursors to DMS, were added. researchgate.net Conversely, lower salinities stimulated the net production of DMS. researchgate.net In contrast, methanethiol (MeSH) tended to accumulate to higher concentrations in higher salinity treatments. researchgate.net These findings suggest that changes in salinity can have a significant regulatory role in the net production of DMS and its potential emission to the atmosphere. researchgate.net

| Salinity Level | Dimethyl Sulfide (DMS) Accumulation | Methanethiol (MeSH) Accumulation |

|---|---|---|

| Low | Stimulated | Lower |

| High | Inhibited | Higher |

Oxygen Availability and Anaerobic/Aerobic Processes

The availability of oxygen is a critical factor governing the biogeochemical cycling of dimethyl sulfide (DMS), influencing both its production and, more significantly, its degradation pathways. DMS metabolism occurs under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the rates and microbial communities involved differ substantially.

Under aerobic conditions, the degradation of DMS is energetically more favorable and proceeds at a much higher rate compared to anaerobic processes. nih.gov Studies on freshwater sediments have demonstrated that maximal aerobic DMS-degrading capacities can be more than tenfold higher than anaerobic capacities. nih.govresearchgate.net For instance, in sediment slurries from minerotrophic peatland ditches, the aerobic degradation rate was measured at 4.95 nmol of DMS per ml of sediment slurry per hour, whereas anaerobic rates were only 0.37 and 0.32 nmol per ml per hour under nitrogen and hydrogen atmospheres, respectively. nih.gov Aerobic DMS metabolism can support the growth of various microorganisms, including obligate methylotrophs (e.g., Hyphomicrobium species) and obligate Calvin cycle autotrophs (e.g., Thiobacillus species). acs.org Some anoxygenic phototrophic bacteria, such as Thiocapsa roseopersicina, are also capable of completely oxidizing DMS to sulfate under oxic conditions. researchgate.net However, in many natural environments like sediments rich in organic matter, aerobic degradation is often limited by the low availability of oxygen. nih.govresearchgate.net

In anoxic environments, such as freshwater and marine sediments, the degradation of DMS is carried out by anaerobic bacteria, primarily methanogens and sulfate-reducing bacteria. acs.orgnih.gov In freshwater sediments, where sulfate concentrations are typically low, methanogenesis is the principal mechanism for DMS consumption. nih.govnih.gov Here, DMS can be disproportionated to methane and hydrogen sulfide. In sulfate-rich anoxic environments, such as marine and salt marsh sediments, sulfate-reducing bacteria can outcompete methanogens for DMS. acs.orgoup.com The continuous formation of DMS in these environments is balanced by its microbial degradation, which keeps the steady-state concentrations generally low. nih.gov The anaerobic formation of DMS itself can occur through processes like the methylation of hydrogen sulfide, with methoxylated aromatic compounds (degradation products of lignin) acting as a likely source of methyl groups. nih.govasm.org

Spatial and Temporal Variability of Dimethyl Sulfide in Natural Waters

Dimethyl Sulfide Distribution in Marine Environments

The concentration of dimethyl sulfide in marine environments exhibits significant spatial heterogeneity, influenced by a complex interplay of physical, chemical, and biological factors. Its distribution varies across surface waters, with depth, and among different oceanic provinces like current systems, marginal seas, and sea ice zones.

Surface Seawater and Vertical Profiles In surface seawater, DMS concentrations can range from less than 0.5 nM to over 100 nM. vliz.bemdpi.com High concentrations are often found in biologically productive regions, such as coastal areas and upwelling zones, where phytoplankton blooms, the primary producers of the DMS precursor dimethylsulfoniopropionate (DMSP), are abundant. researchgate.netfrontiersin.org For example, in the eastern Indian Ocean, surface DMS concentrations varied from 0.07 to 7.37 nmol/L, with higher levels linked to high chlorophyll-a concentrations. frontiersin.org Similarly, in the Northwest Pacific, concentrations ranged from 0.63 to 2.28 nmol L-1. frontiersin.org

Vertical profiles of DMS typically show a subsurface maximum concentration, often located within the thermocline or deep chlorophyll (B73375) maximum, at depths ranging from 30 to 75 meters. researchgate.netresearchgate.net This peak is a result of the balance between production from phytoplankton and bacterial activity and losses from microbial consumption, photochemical oxidation, and ventilation to the atmosphere. researchgate.net In the Mediterranean and Sargasso Seas, DMS peaks of approximately 7 nmol L-1 have been observed at depths of 30-40 meters. researchgate.net

Current Systems Oceanic currents play a significant role in the distribution of DMS by transporting water masses with different biological and chemical characteristics. The confluence of different current systems can create hotspots of DMS production. In the Northwest Pacific Ocean, the highest surface water DMS concentrations were found in the region where the cold, nutrient-rich Oyashio Current meets the warm Kuroshio Current, fostering high phytoplankton productivity. frontiersin.org In the eastern Indian Ocean, ocean currents like the Wyrtki jets are known to influence the distribution of DMS. frontiersin.org

Sea Ice Zones and Marginal Seas Polar regions, particularly sea ice zones, are hotspots for DMS and DMSP. Sea ice algae, which are adapted to the extreme conditions of high salinity and low temperature, produce very high concentrations of DMSP as an osmolyte. royalsocietypublishing.org Consequently, sea ice can contain DMSP and DMS concentrations that are two to three orders of magnitude higher than in the underlying seawater. royalsocietypublishing.org DMS concentrations in Antarctic sea ice have been measured to range from <0.3 to 75 nM, with an average of 12 nM. vliz.be During the spring and summer melt, these stored sulfur compounds are released into the water column, leading to dramatic, localized spikes in seawater DMS concentrations, sometimes exceeding 100 nM. vliz.beroyalsocietypublishing.org This release can occur in discrete "hot spots" defined by ice thickness. vliz.be Similarly, melt ponds on Arctic sea ice have been found to contain DMS concentrations up to ten times higher than the adjacent open ocean. nih.gov

Marginal seas, such as the Bohai Sea, North Yellow Sea, and East China Sea, also exhibit distinct DMS distribution patterns influenced by riverine inputs, water mass mixing, and phytoplankton dynamics. frontiersin.orgfrontiersin.org In these regions, DMS concentrations often show a gradient, decreasing from the coast to the open sea. frontiersin.org The East China Sea, a marginal sea, contributes significantly to global DMS emissions due to high sea-to-air fluxes. frontiersin.org

Dimethyl Sulfide Dynamics in Freshwater Ecosystems

In freshwater ecosystems such as lakes, rivers, and particularly their sediments, dimethyl sulfide and methanethiol are often the dominant volatile organic sulfur compounds (VOSC). nih.govnih.gov Their dynamics are primarily driven by microbial processes within anoxic sediments.

The primary mechanism for DMS formation in these environments is the anaerobic methylation of hydrogen sulfide (H₂S) and subsequently methanethiol. nih.govasm.org The methyl groups for this process are thought to be derived from the degradation of abundant biopolymers like lignin, which releases methoxylated aromatic compounds. nih.govasm.org Concentrations of VOSC are typically highest in the sediment and decrease sharply towards the water surface, indicating a sediment origin. nih.gov Studies in Dutch peatland ditches found methanethiol concentrations of 4 to 40 nM, with high DMS and methanethiol levels correlating strongly with high concentrations of hydrogen sulfide. nih.gov

The degradation of DMS in anoxic freshwater sediments is also microbially mediated. The dominant process is methanogenesis, where DMS is consumed by methanogenic archaea. nih.govnih.gov This contrasts with sulfate-rich marine sediments where sulfate-reducing bacteria dominate DMS consumption. acs.org The production and degradation of VOSC in freshwater sediments appear to be well-balanced, which keeps ambient concentrations relatively low despite continuous production. asm.org

In the water column of freshwater lakes, DMS can be associated with the decay of cyanobacterial blooms, contributing to odor issues in eutrophic systems. mdpi.com The presence and concentration of DMS, along with related compounds like dimethyl disulfide and dimethyl trisulfide, can be an indicator of water column eutrophication. mdpi.com

Diel and Seasonal Variations in Dimethyl Sulfide Concentrations

Dimethyl sulfide concentrations in natural waters are not static; they exhibit pronounced variability over both daily (diel) and seasonal timescales, driven by fluctuations in sunlight, biological activity, and physical water properties.

Seasonal Variations Seasonal cycles are a dominant feature of DMS dynamics in both marine and coastal waters. In temperate and polar regions, DMS concentrations are typically low in winter and peak in the late spring and summer, coinciding with increased sunlight, warmer water temperatures, and higher phytoplankton biomass and productivity. frontiersin.orgfrontiersin.orgbohrium.com For example, in the North Sea, minimum concentrations of 0.13 nM were observed in winter, while the maximum monthly mean reached 25 nM in May, coinciding with large blooms of the DMSP-producing algae Phaeocystis pouchetii. bohrium.com In the Bohai and North Yellow Seas, summer DMS concentrations (0.11–23.90 nmol/L) were generally higher than in autumn (0.10–20.79 nmol/L), a trend linked to higher temperatures and the abundance of dinoflagellates. frontiersin.org This seasonal pattern is a key driver of the annual cycle of DMS sea-to-air flux, which was found to range from 0.2 to 16.4 μmol m⁻² day⁻¹ in the North Sea. bohrium.com

The relationship between DMS and phytoplankton biomass (often measured as chlorophyll-a) can vary seasonally. In some oligotrophic regions, a "summer DMS paradox" is observed, where DMS concentrations are elevated in summer despite low chlorophyll levels, suggesting that factors other than total phytoplankton biomass, such as community composition and physiological stress, are controlling DMS production. researchgate.net

Interactive Data Table: Seasonal DMS Concentrations in the Bohai and North Yellow Sea This table summarizes the range of concentrations for Dimethyl Sulfide (DMS) and its precursors, dissolved DMSP (DMSPd) and particulate DMSP (DMSPp), during summer and autumn.

| Compound | Season | Concentration Range (nmol/L) |

| DMS | Summer | 0.11–23.90 |

| DMS | Autumn | 0.10–20.79 |

| DMSPp | Summer | 0.67–41.38 |

| DMSPp | Autumn | 0.39–13.51 |

| DMSPd | Summer | 0.03–12.28 |

| DMSPd | Autumn | 0.18–20.58 |

| Data sourced from a study in the Bohai Sea and North Yellow Sea. frontiersin.org |

Interactive Data Table: DMS Degradation Rates in Freshwater Sediments This table compares the maximal degradation rates of Dimethyl Sulfide (DMS) under different atmospheric conditions in sediment slurries.

| Condition | Headspace Atmosphere | Degradation Rate (nmol per ml of sediment slurry · h⁻¹) |

| Aerobic | Air | 4.95 |

| Anaerobic | N₂ | 0.37 |

| Anaerobic | H₂ | 0.32 |

| Data illustrates the significantly higher potential for aerobic degradation compared to anaerobic processes. nih.govresearchgate.net |

Microbial Ecology and Enzymatic Mechanisms of Dimethyl Sulfide Metabolism

Microorganisms Involved in Dimethyl Sulfide (B99878) Biogenesis and Turnover

The production and consumption of DMS are driven by a diverse array of microbial life, spanning multiple domains.

Marine phytoplankton are the primary producers of DMSP, the main precursor to the climatically significant gas dimethyl sulfide. frontiersin.orgnih.gov DMSP serves various physiological roles for these algae, including acting as an osmolyte, cryoprotectant, and antioxidant. nih.govfrontiersin.org The concentration of DMSP can be remarkably high in some phytoplankton, reaching levels of 0.1 to 1 M. frontiersin.org

Significant DMSP production is associated with specific algal groups, most notably coccolithophores, dinoflagellates, and the genus Phaeocystis. nih.govresearchgate.netresearchgate.net The coccolithophore Emiliania huxleyi is a well-studied DMSP producer and has been shown to possess its own DMSP lyase, an enzyme that directly cleaves DMSP to form DMS. researchgate.netnih.gov Field studies have suggested that dinoflagellates can contribute significantly to DMS release during phytoplankton blooms. frontiersin.org The ability to enzymatically convert DMSP into DMS and acrylic acid is a noted characteristic of genera like Phaeocystis. researchgate.net However, DMS production rates can vary significantly not only between different algal groups but also among different strains of the same species, highlighting a species-specific and even strain-specific capacity for DMS synthesis. frontiersin.orgepa.gov While phytoplankton are the primary synthesizers of DMSP, the subsequent conversion to DMS is a critical step, often mediated by enzymatic action upon cell lysis due to grazing, viral attack, or senescence. frontiersin.org

Marine bacteria are the principal mediators of DMSP degradation, utilizing it as a significant source of carbon and sulfur. nih.govnih.gov They employ two primary metabolic pathways: the cleavage pathway, which produces DMS, and the demethylation pathway, which yields methanethiol (B179389) (MeSH). frontiersin.orgresearchgate.net The balance between these two pathways is a critical determinant of the amount of DMS released into the atmosphere. frontiersin.org

Pelagic bacteria, particularly members of the Alphaproteobacteria class such as the abundant SAR11 clade and the Roseobacter group, are key players in DMSP catabolism. nih.gov The demethylation pathway is particularly prominent in these groups. frontiersin.org Other bacterial groups, including Bacteroidetes and Gammaproteobacteria, are also involved in DMSP cycling. bohrium.com

Specific genera have been identified for their roles in DMS metabolism. Methylotrophic bacteria like Hyphomicrobium can use DMS as a source of carbon and energy under aerobic conditions. acs.org Autotrophic bacteria such as Thiobacillus species are also capable of aerobic DMS degradation. acs.orgnih.gov In anoxic environments, sulfate-reducing bacteria and methanogens are the primary consumers of DMS. acs.orgoup.com Sulfate-reducers tend to outcompete methanogens for DMS at low concentrations. acs.org Additionally, bacteria from the genus Methylophaga are known to be involved in the metabolism of DMS.

The degradation of DMSP is not limited to its sulfur atom. The carbon backbone is also processed. For instance, the acrylate (B77674) produced alongside DMS in the cleavage pathway is further metabolized by bacteria. oup.com

While bacteria and algae are the main drivers of the DMSP-to-DMS cycle, fungi and yeasts also participate, particularly in the reduction of dimethyl sulfoxide (B87167) (DMSO), an oxidized form of DMS. acs.org Some Ascomycete fungi have been found to possess genes for DMSP lyases, indicating a capacity to produce DMS directly from DMSP. plos.org

The involvement of yeast is well-documented in the context of fermentation. The yeast Saccharomyces cerevisiae can reduce DMSO to DMS. nih.gov This reduction is catalyzed by a methionine sulfoxide reductase, specifically the enzyme Mxr1p. nih.gov The inactivation of the gene encoding this enzyme abolishes the yeast's ability to produce DMS from DMSO. nih.gov This process is not just a detoxification mechanism; it can influence the flavor profile of fermented beverages like beer. nih.gov While DMSO can serve as a substrate for this enzyme, it can also act as a competitive inhibitor for the enzyme's primary function of reducing methionine sulfoxides, potentially impacting the cell's antioxidant defense systems. bmbreports.org Studies in other yeasts, such as Candida albicans, also suggest that DMSO can significantly alter cellular metabolism. mdpi.com

Enzymology of Dimethyl Sulfide and Dimethylsulfoniopropionate Metabolism

The microbial transformation of DMSP is orchestrated by a diverse suite of enzymes that fall into two main functional categories: those that cleave DMSP to produce DMS (lyases) and those that remove its methyl groups (demethylases).

DMSP lyases are a functionally convergent group of enzymes that catalyze the cleavage of DMSP into DMS and an acrylate moiety (or 3-hydroxypropionate (B73278) in one case). frontiersin.orgfrontiersin.org Despite performing the same fundamental reaction, these enzymes exhibit remarkable diversity, belonging to several distinct protein families, suggesting they evolved independently. nih.govelifesciences.org To date, at least eight bacterial DMSP lyases have been identified. nih.gov

These enzymes are broadly categorized based on their protein superfamilies:

M24 Metallopeptidase Family: DddP is a prominent member of this family and is considered the most abundant bacterial DMSP lyase found in marine metagenomic data. frontiersin.orgnih.gov

CoA-transferase Family: DddD is a type III acyl-CoA transferase that, unlike other lyases, uses acetyl-CoA as a co-substrate and produces 3-hydroxypropionate instead of acrylate. nih.govelifesciences.org

Cupin Superfamily: This is the largest group, containing DddL, DddQ, DddW, DddK, and DddY. nih.govelifesciences.org These enzymes typically require divalent metal ions as cofactors for their activity. nih.gov DddW, for instance, is a mononuclear iron-dependent enzyme. plos.org

Aspartate Racemase Superfamily: This family includes Alma1, the first DMSP lyase identified in a eukaryotic alga, Emiliania huxleyi. nih.govnih.gov

Acyl-CoA Synthetase Superfamily: The recently discovered DddX is an ATP-dependent DMSP lyase that produces acryloyl-CoA and DMS. nih.gov

This enzymatic diversity reflects the wide range of marine microbes that participate in DMS production and the varied evolutionary strategies they have adopted to utilize DMSP.

| Enzyme | Protein Superfamily | Key Characteristics | Typical Organisms |

|---|---|---|---|

| DddP | M24 Metallopeptidase | Most abundant bacterial DMSP lyase in oceans. frontiersin.orgnih.gov | Roseobacter clade, some Gammaproteobacteria, Ascomycete fungi. plos.org |

| DddD | CoA-transferase | Produces 3-hydroxypropionate instead of acrylate. nih.govelifesciences.org | Gammaproteobacteria. nih.gov |

| DddW | Cupin | Mononuclear iron-dependent enzyme. plos.org | Ruegeria pomeroyi (Roseobacter clade). plos.org |

| DddQ | Cupin | Requires a metal cofactor. plos.org | Marine roseobacters. kopri.re.kr |

| DddL | Cupin | Membrane-associated. nih.gov | Bacteria. bohrium.com |

| Alma1 | Aspartate Racemase | First identified algal DMSP lyase. nih.govnih.gov | Emiliania huxleyi (phytoplankton). nih.gov |

The demethylation pathway is the dominant fate for DMSP in the ocean, channeling the reduced sulfur away from DMS production and into bacterial biomass. nih.govnih.gov This pathway involves a sequence of four enzymes designated DmdA, DmdB, DmdC, and DmdD. nih.govresearchgate.net

DmdA (DMSP demethylase): This enzyme catalyzes the initial and rate-limiting step, transferring a methyl group from DMSP to a tetrahydrofolate (THF) cofactor, producing 3-methylmercaptopropionate (MMPA). frontiersin.orgnih.gov

DmdB (MMPA-CoA ligase): DmdB activates MMPA by attaching coenzyme A (CoA), forming MMPA-CoA. frontiersin.orgnih.gov

DmdC (MMPA-CoA dehydrogenase): This enzyme dehydrogenates MMPA-CoA to produce methylthioacrylyl-CoA (MTA-CoA). frontiersin.orgnih.gov

DmdD (MTA-CoA hydratase): The final enzyme, DmdD (also known as AcuH), hydrates MTA-CoA, eventually leading to the release of methanethiol (MeSH), which serves as a sulfur source for the bacteria. frontiersin.orgnih.gov

The genes for these enzymes, particularly dmdA, are widespread among marine bacteria, especially the Roseobacter and SAR11 clades, underscoring the global importance of this metabolic route. nih.gov

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| DmdA | DMSP demethylase | Dimethylsulfoniopropionate (DMSP) | 3-methylmercaptopropionate (MMPA). frontiersin.orgnih.gov |

| DmdB | MMPA-CoA ligase | MMPA | MMPA-CoA. frontiersin.orgnih.gov |

| DmdC | MMPA-CoA dehydrogenase | MMPA-CoA | Methylthioacrylyl-CoA (MTA-CoA). frontiersin.orgnih.gov |

| DmdD/AcuH | MTA-CoA hydratase | MTA-CoA | Leads to Methanethiol (MeSH) release. frontiersin.orgnih.gov |

Dimethyl Sulfoxide Reductases and their Role in Dimethyl Sulfide Production

Dimethyl sulfoxide reductases (DMSORs) are a family of molybdenum-containing enzymes prevalent in bacteria and archaea that play a crucial role in the anaerobic respiration process where dimethyl sulfoxide (DMSO) serves as the terminal electron acceptor. wikipedia.orgnih.gov These enzymes catalyze the reduction of DMSO to dimethyl sulfide (DMS), a key reaction in the global sulfur cycle. wikipedia.org The fundamental transformation involves the transfer of an oxygen atom from DMSO to the molybdenum cofactor within the enzyme's active site, which is subsequently reduced to water, releasing DMS as the primary product. wikipedia.org

The DMSOR family of enzymes is noted for its remarkable catalytic and physiological versatility. nih.gov While the enzyme from Rhodobacter sphaeroides has been extensively studied, variations exist across different microbial species. nih.gov For instance, in some bacteria, the catalytic subunit, DmsA, contains an N-terminal [4Fe-4S] iron-sulfur cluster, which is absent in the DorA subunit found in other species. nih.gov These enzymes are integral components of anaerobic oxidative phosphorylation and lithotrophic respiration based on inorganic donors. wikipedia.org The reduction of DMSO to DMS is not limited to a specialized group of microorganisms; evidence for this metabolic capability exists in heterotrophic, autotrophic, and phototrophic bacteria, as well as in archaea. nih.gov

The process of DMSO reduction is a significant pathway for DMS production in various anoxic environments, including marine sediments and stratified water columns. oup.com The reaction catalyzed by DMSOR can be summarized as: (CH₃)₂SO + 2e⁻ + 2H⁺ → (CH₃)₂S + H₂O wikipedia.org

This enzymatic activity provides a mechanism for microorganisms to generate energy for growth in the absence of oxygen, coupling the oxidation of various electron donors to the reduction of DMSO. nih.govscispace.com

Acrylate Utilization Hydratase (AcuH)

The function of AcuH is to hydrate (B1144303) acrylate, a crucial step for its further assimilation into central metabolism. frontiersin.orgresearchgate.net In many marine bacteria, the ability to degrade DMSP and utilize its breakdown products as carbon and sulfur sources is a significant ecological advantage. frontiersin.orgnih.govnih.gov AcuH, along with other enzymes in the acrylate catabolic pathway, allows organisms to detoxify and capitalize on the acrylate generated from DMSP cleavage. frontiersin.orgnih.govnih.gov

Interestingly, studies on the evolution of DMSP metabolism suggest that enzymes like AcuH were likely recruited from pre-existing metabolic pathways. frontiersin.orgnih.govnih.gov Unlike some enzymes that have evolved high specificity for DMSP-related substrates, AcuH has maintained a broader functionality and substrate specificity, enabling it to participate in a range of cellular reactions. frontiersin.orgnih.govnih.gov This suggests an evolutionary adaptation where marine bacteria co-opted existing enzymatic machinery to exploit the newly available DMSP in the marine environment. frontiersin.orgnih.govnih.gov The metabolism of acrylate is essential for inducing the expression of DMSP lyase in some bacteria, such as Alcaligenes faecalis, where acrylate is first metabolized to β-hydroxypropionate, which then acts as an inducer. nih.gov

Metabolic Pathways and Electron Acceptors in Dimethyl Sulfide Cycling

Aerobic and Anaerobic Metabolic Routes

Dimethyl sulfide is metabolized through both aerobic and anaerobic pathways, with distinct microbial communities and enzymatic systems governing its transformation under different redox conditions. nih.gov

Under aerobic conditions, DMS can be oxidized by various microorganisms, including bacteria from the genera Thiobacillus and Hyphomicrobium. nih.govethz.ch Aerobic degradation pathways can involve monooxygenases or dehydrogenases that oxidize DMS to compounds like dimethyl sulfoxide (DMSO) and methanethiol. oup.comfrontiersin.org Studies have shown that the maximal capacity for aerobic DMS degradation can be significantly higher than anaerobic rates. For instance, in freshwater sediments, maximal aerobic DMS-degrading capacities were found to be approximately 10-fold higher than the maximal anaerobic capacities. nih.govresearchgate.net However, in environments with limited oxygen availability, such as within sediment layers, aerobic degradation may be constrained. nih.gov

Anaerobic metabolism of DMS is a critical process in anoxic environments. nih.gov It can occur through several routes, including methanogenesis, where DMS is used as a substrate by certain methanogenic archaea. nih.govresearchgate.net In this pathway, DMS is converted to methane (B114726) and hydrogen sulfide. Inhibition studies have demonstrated that in some freshwater sediments, methanogenesis is the primary mechanism for DMS consumption under anaerobic conditions. nih.gov Another significant anaerobic route is the use of DMS as an electron donor in anoxic photosynthesis or in respiration with alternative electron acceptors like nitrate (B79036). nih.gov

| Metabolic Route | Key Features | Representative Microorganisms |

| Aerobic Degradation | Higher degradation capacity; requires oxygen; involves monooxygenases and dehydrogenases. | Thiobacillus spp., Hyphomicrobium spp. |

| Anaerobic Degradation | Lower degradation capacity; occurs in the absence of oxygen; includes methanogenesis and anaerobic respiration. | Methanogenic archaea, various anaerobic bacteria. |

Dimethyl Sulfoxide as a Terminal Electron Acceptor

In the absence of more energetically favorable electron acceptors like oxygen or nitrate, many facultative and obligate anaerobic bacteria can utilize dimethyl sulfoxide (DMSO) as a terminal electron acceptor for respiration. nih.govscispace.comethz.ch This process, known as DMSO respiration, results in the reduction of DMSO to dimethyl sulfide (DMS). nih.govscispace.comethz.ch

The ability to use DMSO as a respiratory electron acceptor is widespread among diverse bacterial groups. nih.gov For example, a bacterium isolated from lake mud, designated strain DL-1, was shown to grow by coupling the oxidation of electron donors like lactate, succinate, or hydrogen to the reduction of DMSO. nih.govscispace.com In this organism, DMS was the sole product of DMSO reduction. nih.govscispace.com This process is energetically favorable enough to support cellular growth and is coupled to electron transport phosphorylation, often involving c-type cytochromes. nih.gov

This metabolic capability is not restricted to specialized sulfur-metabolizing bacteria. Common bacteria such as Proteus vulgaris have also been shown to grow anaerobically using DMSO as an electron acceptor. nih.gov The reduction is catalyzed by the enzyme dimethyl sulfoxide reductase (DMSOR). wikipedia.orgnih.gov DMSO respiration is a significant contributor to DMS production in anoxic environments such as sediments, anoxic water basins, and the guts of animals. oup.com

Interconversions between Dimethyl Sulfide, Dimethyl Sulfoxide, and Sulfate (B86663)

The cycling of sulfur in marine and terrestrial environments involves a series of microbially and photochemically mediated interconversions between dimethyl sulfide (DMS), dimethyl sulfoxide (DMSO), and sulfate. ethz.chwikipedia.org

The oxidation of DMS is a major pathway for its removal from the environment. In the atmosphere, DMS is oxidized by hydroxyl (OH) radicals to form a variety of products, including DMSO, sulfur dioxide (SO₂), and methanesulfonic acid (MSA). wikipedia.orgcopernicus.org Sulfur dioxide can be further oxidized to form sulfate aerosols, which have significant climatic implications. wikipedia.org Microbial oxidation of DMS to DMSO is also a prominent process in surface waters, carried out by heterotrophic bacteria. frontiersin.org This biological oxidation can be catalyzed by enzymes like trimethylamine (B31210) monooxygenase (Tmm). frontiersin.org

Conversely, DMSO can be reduced back to DMS, primarily through the action of DMSO reductases in anaerobic environments, as discussed previously. wikipedia.orgethz.ch This reduction is a key step in the anaerobic food web, allowing organisms to utilize DMSO as a terminal electron acceptor. nih.govethz.ch

The complete oxidation of the sulfur atom from DMS can ultimately lead to the formation of sulfate. This can occur through atmospheric chemical reactions where DMS oxidation products are converted to sulfuric acid and subsequently sulfate particles. wikipedia.orgcopernicus.org Biologically, while some pathways lead to the assimilation of sulfur from DMS, complete dissimilatory oxidation to sulfate is also a feature of sulfur cycling.

The interconversion pathways can be summarized as follows:

DMS → DMSO : Occurs via microbial oxidation and atmospheric photochemical reactions. frontiersin.orgcopernicus.org

DMSO → DMS : Primarily occurs via microbial anaerobic respiration. wikipedia.orgethz.ch

DMS → Sulfate : Occurs through a series of atmospheric oxidation steps leading to sulfuric acid and sulfate aerosols. wikipedia.orgcopernicus.org

Evolutionary Aspects of Dimethyl Sulfide and Dimethylsulfoniopropionate Metabolism

The metabolic pathways for dimethyl sulfide (DMS) and its precursor, dimethylsulfoniopropionate (DMSP), are believed to have evolved as marine bacteria adapted to the increasing availability of DMSP in the oceans. frontiersin.orgnih.govnih.gov It is hypothesized that DMSP became abundant around 250 million years ago with the rise of dinoflagellates, which are prolific DMSP producers. frontiersin.orgnih.gov This event appears to coincide with a significant genome expansion in the Roseobacter clade of marine bacteria, which are well-known for their ability to degrade DMSP. frontiersin.orgnih.gov

Structural and mechanistic studies of the enzymes involved in DMSP metabolism suggest a process of evolutionary recruitment, where enzymes from pre-existing metabolic pathways were adapted to utilize this new and abundant organosulfur compound. frontiersin.orgnih.govnih.gov This is evident in both the cleavage pathway, which produces DMS and acrylate, and the demethylation pathway, which produces methanethiol. frontiersin.orgnih.gov

Some enzymes, such as DmdA and DddP, appear to have evolved to become highly specific for DMSP or its derivatives. frontiersin.orgnih.gov In contrast, other enzymes involved in these pathways, including the acrylate utilization hydratase (AcuH), have retained broad substrate specificities. frontiersin.orgnih.govnih.gov This suggests that while some enzymes became specialized for DMSP metabolism, others maintained their generalist functions, allowing them to perform a variety of roles within the cell. frontiersin.orgnih.govnih.gov

The evolution of these metabolic capabilities provided marine microorganisms with access to a significant source of reduced carbon and sulfur, conferring a competitive advantage in the marine environment. frontiersin.orgnih.govnih.gov The production of DMS, a climatically active gas, as a byproduct of this metabolism highlights the profound impact of this evolutionary adaptation on global biogeochemical cycles. frontiersin.orgnih.govresearchgate.net

Atmospheric Fluxes and Interactions of Dimethyl Sulfide

Sea-to-Air Flux Dynamics of Dimethyl Sulfide (B99878)

The emission of DMS from the ocean is a complex process governed by various physical and biogeochemical factors. The rate of this flux is a critical parameter in atmospheric models.

The calculation of the sea-to-air flux of dimethyl sulfide is fundamentally based on the product of the gas transfer velocity (k) and the concentration difference of DMS between the surface seawater and the overlying air (ΔC) kopri.re.kr. This can be expressed by the equation: F = k * (C_water - C_air), where F is the flux, C_water is the DMS concentration in surface seawater, and C_air is the DMS concentration in the atmosphere.

Methodologies for estimating this flux typically involve measuring seawater DMS concentrations and parameterizing the gas transfer velocity, often as a function of wind speed dntb.gov.uaresearchgate.net. However, this approach is fraught with significant uncertainties. One major source of uncertainty lies in the choice of the gas transfer coefficient parameterization, with different models yielding varying flux estimates researchgate.netresearchgate.netcopernicus.org. The uncertainty in DMS fluxes can be driven by the uncertainty in seawater DMS concentrations in some regions, while in others, the choice of flux parameterization is the dominant factor dntb.gov.uaresearchgate.netcopernicus.org.

Furthermore, many calculations either assume a negligible atmospheric DMS concentration or use a constant value, which can lead to substantial overestimation of the flux, particularly in regions with high atmospheric DMS levels. Ignoring the atmospheric DMS concentration can lead to an overestimation of the flux by approximately 47.1% to 76.9% kopri.re.krresearchgate.net. In situ flux observations have revealed that many parameterizations tend to overestimate fluxes in the lower range (<20 µmol m⁻² d⁻¹) and underestimate them in the higher range (>20 µmol m⁻² d⁻¹) dntb.gov.uaresearchgate.net. The diffusivity of DMS in water, a necessary parameter for these calculations, also introduces uncertainty and has been measured over a range of temperatures to refine flux estimates researchgate.net.

| Season | Region | Max Flux (µmol m⁻² d⁻¹) | Parameterization |

|---|---|---|---|

| June–July–August (JJA) | Indian Ocean near Somalia | 33.75 | N00b |

| December–January–February (DJF) | Weddell Sea region | 45.82 | E93 |

Wind speed is a primary driver of the sea-to-air flux of DMS, as it directly influences the gas transfer velocity researchgate.netmdpi.com. Higher wind speeds generally lead to increased DMS emissions mdpi.com. For instance, a four-fold increase in DMS flux in the Arctic Ocean following sea ice retreat was primarily attributed to increased wind speed researchgate.net. However, the relationship is not always straightforward, as evidenced by lower summertime DMS emissions compared to spring in some regions, despite higher sea surface temperatures, due to lower wind speeds mdpi.com.

Air mass convection also plays a significant role in modulating atmospheric DMS levels and, consequently, the sea-to-air flux researchgate.net. Convective lifting of marine air masses can transport DMS and its oxidation products into the free troposphere, influencing their long-range transport and atmospheric lifetime copernicus.org. The history of an air mass, including its exposure to oceanic regions with high biological productivity, also impacts its DMS concentration researchgate.net. The largest enhancements in sulfate (B86663) from DMS over land often occur in spring and fall due to higher wind speeds that facilitate the transport of sulfate from the ocean mdpi.comnih.gov.

Global oceanic emissions of DMS are the largest natural source of atmospheric sulfur nih.gov. Estimates of the global annual flux vary, with a 2002 study proposing a value of 23.35 Tg S yr⁻¹ based on an empirical relationship between DMS concentration, chlorophyll (B73375) a, and mixed layer depth researchgate.net. Other estimates based on different climatologies and models have yielded values such as 18 Tg S yr⁻¹ and 22 Tg S yr⁻¹ mdpi.com. Projections suggest that global DMS emissions are likely to increase due to rising wind speeds and sea surface temperatures associated with climate warming nih.gov.

Regionally, DMS fluxes exhibit significant spatial and temporal variability. For example, high seawater and atmospheric DMS concentrations have been observed in the Southern Ocean, outside of the Ross Sea sector kopri.re.krresearchgate.net. In contrast, Alaskan tundra emits very small amounts of gaseous sulfur, with marine sites showing up to 20-fold greater fluxes than freshwater habitats, dominated by DMS nasa.gov. The contribution of DMS to atmospheric sulfate also varies regionally, with significant impacts observed over coastal areas of the continental U.S. nih.gov.

Atmospheric Oxidation Chemistry of Dimethyl Sulfide

Once emitted into the atmosphere, dimethyl sulfide undergoes a series of oxidation reactions, leading to the formation of various sulfur-containing compounds that have significant climatic implications.

The atmospheric lifetime of DMS is typically 1–2 days due to its high reactivity with several free radicals mdpi.com. The primary daytime oxidant is the hydroxyl radical (OH), which reacts with DMS through two main pathways: H-abstraction and OH-addition mdpi.comresearchgate.net. The H-abstraction pathway leads to the formation of the methylthiomethylperoxy radical (CH₃SCH₂OO•) researchgate.netpnas.org. At night, the nitrate (B79036) radical (NO₃) becomes a significant oxidant mdpi.com.

In addition to OH and NO₃, halogen radicals, particularly bromine oxide (BrO) and chlorine (Cl), play a crucial role in DMS oxidation, especially in the marine boundary layer mdpi.compnas.org. Globally, it is estimated that DMS is primarily oxidized by OH (around 66%), followed by NO₃ (approximately 16%) and BrO (about 12%) mdpi.comcopernicus.orgepa.gov. The reaction with BrO is particularly important for accurately modeling the seasonal cycle of DMS in the Southern Hemisphere copernicus.orgepa.gov.

| Oxidant | Global Contribution to DMS Oxidation (%) | Primary Reaction Time |

|---|---|---|

| Hydroxyl Radical (OH) | ~66% | Daytime |

| Nitrate Radical (NO₃) | ~16% | Nighttime |

| Bromine Oxide (BrO) | ~12% | Daytime |

The oxidation of DMS produces a suite of products that are key to atmospheric aerosol formation. The two most well-known products are sulfur dioxide (SO₂), which can be further oxidized to form sulfuric acid (H₂SO₄) and subsequently non-sea-salt sulfate (nss-SO₄²⁻) aerosols, and methanesulfonic acid (MSA) pnas.orgcopernicus.orgepa.govcopernicus.org. These products, particularly sulfuric acid and MSA, can participate in the formation of new particles and the growth of existing ones, which can act as cloud condensation nuclei (CCN) copernicus.orgcopernicus.orgacs.orgacs.org.

The branching ratio between the formation of SO₂ and MSA is a critical factor in determining the climatic impact of DMS emissions. The modeled conversion yield of DMS is approximately 75% to SO₂ and 15% to MSA copernicus.orgepa.gov. Recent research has highlighted the importance of other oxidation products and pathways. For example, hydroperoxymethyl thioformate (HPMTF) has been identified as a major product of the DMS H-abstraction pathway, and its formation can reduce the yield of SO₂ by about 60% researchgate.netpnas.orgnasa.gov. MSA is primarily produced from the multiphase oxidation of an intermediate, methanesulfinic acid (MSIA) copernicus.orgepa.gov. Studies have shown that MSA can be more dominant than sulfate in the secondary aerosols formed from DMS oxidation acs.org. The yield of MSA is found to be significantly higher at lower temperatures acs.org.

Influence of Water Molecules on Gas-Phase Reactions

Water, a ubiquitous component of the atmosphere, can influence the gas-phase reactions of dimethyl sulfide (DMS). nih.govacs.org Its role as a catalyst in atmospheric chemical reactions is a subject of ongoing research, as it can form hydrogen bonds with reactive species, thereby affecting their gas-phase chemistry. nih.govacs.org

Quantum chemical calculations have been employed to investigate the effect of a single water molecule on the reaction between DMS and the bromine monoxide (BrO) radical, a significant oxidant in the marine boundary layer. nih.govacs.orgresearchgate.net These studies have examined two primary reaction mechanisms: oxygen atom transfer and hydrogen abstraction. nih.govacs.org

Effect of a Single Water Molecule on DMS + BrO Reaction Mechanisms

| Reaction Mechanism | Effect of Water Molecule | Impact on Overall Reaction Rate |

|---|---|---|

| Oxygen Atom Transfer | Decreases energy barrier for most channels, but significantly decreases effective rate coefficients. | Not significantly changed due to the small fraction of reactants clustered with water. |

| Hydrogen Abstraction | Makes reaction channels more complex. | Not the predominant pathway. |

Linkages to Climate Regulation

Hypothesized Influence on Cloud Condensation Nuclei (CCN) Formation

The oxidation of dimethyl sulfide in the atmosphere is a significant natural source of sulfur aerosols, which can act as cloud condensation nuclei (CCN). wisc.eduoup.comnoaa.govnsf.gov This connection forms the basis of a hypothesized climate regulation mechanism. oup.com Marine plankton produce over 20 million tons of sulfur annually, primarily as DMS. wisc.edunoaa.govnsf.gov In the atmosphere, DMS is oxidized to form products like sulfuric acid. wisc.edunoaa.govnsf.gov These low-volatility acids can then nucleate to form new aerosol particles, which can grow large enough to serve as CCN, the seeds upon which cloud droplets form. nih.govpnas.org

The process is more complex than a direct conversion of DMS to CCN. Recent research has identified hydroperoxymethyl thioformate (HPMTF) as a stable intermediate product in the gas-phase oxidation of DMS. noaa.govpnas.org However, a substantial portion of the sulfur from DMS may not lead to the formation of new clouds. wisc.edunoaa.govnsf.gov It has been discovered that HPMTF can dissolve in the water droplets of existing clouds, effectively removing a significant fraction of the sulfur from the process of new particle formation. wisc.edunoaa.gov Modeling studies based on global measurements indicate that as much as 36% of the sulfur from DMS is lost to pre-existing clouds. wisc.edunoaa.gov When combined with other loss processes, it is estimated that less than half of the DMS-derived sulfur is available to help form new cloud nuclei. wisc.edunoaa.gov

The formation of CCN from DMS oxidation is a critical area of study, as the number and size of CCN affect the microphysical properties of clouds, such as their brightness (albedo) and longevity, which in turn influence the Earth's radiation balance. oup.comnih.gov

Key Species in DMS-to-CCN Pathway

| Compound | Role in CCN Formation | Factors Affecting its Role |

|---|---|---|

| Dimethyl Sulfide (DMS) | Primary precursor gas. | Emission rates from marine phytoplankton. |

| Hydroperoxymethyl thioformate (HPMTF) | A key, stable intermediate oxidation product. | Can be lost through uptake by existing cloud droplets. |

| Sulfuric Acid (H₂SO₄) | Low-volatility product that nucleates to form new particles. | Atmospheric concentration of oxidants (e.g., OH radicals). |

| Cloud Condensation Nuclei (CCN) | Final aerosol particles that enable cloud droplet formation. | Particle size and atmospheric water vapor content. |

Potential Feedback Mechanisms on Global Climate Change

The relationship between dimethyl sulfide and climate has led to the formulation of a significant climate feedback hypothesis, often referred to as the CLAW hypothesis. oup.comnih.gov This hypothesis proposed a negative feedback loop: rising global temperatures would stimulate marine phytoplankton to produce more DMS. oup.comnih.gov The resulting increase in atmospheric DMS would lead to a higher concentration of sulfate aerosols, which act as CCN. nih.gov This, in turn, would increase cloud albedo, reflecting more sunlight back to space and thus producing a cooling effect that could counteract the initial warming. oup.comnih.govwhoi.edu

This proposed self-regulating system suggests that marine biota could play a role in stabilizing the Earth's climate. oup.com However, the CLAW hypothesis has been a subject of considerable scientific debate and scrutiny over the past decades. nih.govnih.gov While various links in the proposed feedback loop have been investigated, a definitive confirmation of the hypothesis on a global scale remains elusive. researchgate.net

More recent research and complex climate models have revealed a more intricate and uncertain picture of the DMS-climate feedback. energy.govpnas.org Some studies suggest that the feedback may be weak or that the relationship is far more complex than originally proposed. nih.govenergy.gov For instance, the efficiency of new particle formation from DMS oxidation and the subsequent impact on cloud properties are influenced by a multitude of atmospheric variables. nih.gov

Summary of Proposed DMS-Climate Feedback Mechanisms

| Feedback Type | Proposed Mechanism | Current Scientific Understanding |

|---|---|---|

| Negative (CLAW Hypothesis) | Increased temperature → Increased phytoplankton activity → Increased DMS → Increased CCN → Increased cloud albedo → Cooling. | Hypothesis is debated; evidence for a strong, global-scale feedback is inconclusive. |

| Positive | Climate change alters ocean conditions (e.g., stratification, nutrient supply) in a way that reduces DMS production, potentially amplifying warming. | Some models suggest this possibility, but there is high uncertainty and regional variability. |

| Variable/Uncertain | The net effect of DMS on climate is a complex interplay of oceanic and atmospheric processes with both positive and negative feedback elements. | Current consensus points to a more complex and less certain role for DMS in climate regulation than originally hypothesized. |

Analytical and Research Methodologies for Dimethyl Sulfide in Aqueous and Gaseous Matrices

Extraction and Preconcentration Methods for Volatile Compounds

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, cost-effective, and rapid method for the extraction and preconcentration of volatile organic compounds like dimethyl sulfide (B99878) (DMS) from aqueous and gaseous samples. frontiersin.orgresearchgate.net This technique utilizes a fused-silica fiber coated with a polymeric stationary phase. The fiber is exposed to the headspace of a sample, where volatile analytes partition between the sample matrix and the fiber coating. Following extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. jaas.ac.cn

The efficiency of HS-SPME for DMS analysis is influenced by several factors, including the type of fiber coating, extraction time and temperature, sample volume, ionic strength, and stirring rate. jaas.ac.cnmdpi.com Commonly used fiber coatings for volatile sulfur compounds include polydimethylsiloxane/divinylbenzene (PDMS/DVB), carboxen/polydimethylsiloxane (CAR/PDMS), and divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS). frontiersin.orgmdpi.com For instance, a 50/30 µm DVB/CAR/PDMS fiber has been shown to provide optimal extraction for DMS, dimethyl disulfide (DMDS), and dimethyl trisulfide (DMTS) in freshwater samples. mdpi.com

Optimization of extraction parameters is crucial for achieving high sensitivity and reproducibility. Increasing the extraction temperature can enhance the volatility of DMS, leading to higher concentrations in the headspace and improved extraction efficiency. mdpi.com Similarly, adding salt to the sample matrix increases the ionic strength, which can "salt out" the volatile analytes, driving them into the headspace. jaas.ac.cnmdpi.com Studies have demonstrated that HS-SPME coupled with gas chromatography and various detectors, such as flame photometric detection (FPD) or mass spectrometry (MS), can achieve low detection limits in the nanogram-per-liter (ng/L) range for DMS and other related sulfur compounds in water. jaas.ac.cnmdpi.com

Table 1: Optimized HS-SPME Conditions for Dimethyl Sulfides in Freshwater

| Parameter | Optimal Condition |

| Extraction Fiber | 50/30 µm DVB/CAR/PDMS |

| Ion Concentration | 20% |

| Extraction Time | 87 minutes |

| Extraction Temperature | 50 °C |

Data sourced from a study on algal-derived dimethyl sulfides in freshwater lakes. mdpi.com

Purge and Trap Systems

Purge and trap systems are a widely used and effective technique for the extraction and concentration of volatile organic compounds (VOCs), including dimethyl sulfide (DMS), from aqueous samples. researchgate.netcdsanalytical.com This method involves bubbling an inert gas (the purge gas) through a liquid sample, which strips the volatile compounds from the matrix. cdsanalytical.com The purged analytes are then carried in the gas stream to a trap containing a sorbent material, where they are retained. cdsanalytical.com After the purging process is complete, the trap is rapidly heated, desorbing the analytes into a gas chromatograph (GC) for separation and detection. cdsanalytical.com

This technique is particularly advantageous for analyzing trace levels of DMS in water due to its ability to concentrate the analyte from a large sample volume, thereby significantly enhancing detection limits. researchgate.netwiley-vch.de Various detectors can be coupled with a purge and trap GC system for DMS analysis, including flame photometric detectors (FPD), sulfur chemiluminescence detectors (SCD), and mass spectrometers (MS). researchgate.netagilent.comshimadzu.com

The efficiency of the purge and trap process is dependent on several parameters, such as purge gas flow rate, purge time, sample temperature, and the type of sorbent material in the trap. wiley-vch.deepa.gov For instance, Tenax is a common trapping material used for volatile organic compounds. wiley-vch.deagilent.com The method can achieve detection limits in the picomolar (pM) to nanogram per liter (ng/L) range, making it suitable for environmental monitoring of DMS in both freshwater and seawater. researchgate.netwiley-vch.deshimadzu.com Furthermore, automated purge and trap systems allow for high-throughput analysis, which is essential for large-scale studies. wiley-vch.deagilent.com

Table 2: Performance of a Purge and Trap GC-MS System for VOCs in Seawater

| Compound | Detection Limit (pM) |

| Dimethyl sulfide | 0.8 |

| Dichloromethane | 4.3 |

| Isoprene | 1.1 |

| Chloroform | 0.1 |

| Bromoform | 0.2 |

Data from a study on shipboard determination of unstable volatile organic compounds in seawater. wiley-vch.de

Isotopic Tracers and Stable Isotope Analysis

Sulfur Isotope Ratios (δ34S) for Source Apportionment and Formation Pathway Elucidation in Marine and Freshwater Environments

The analysis of sulfur stable isotope ratios, specifically the ratio of ³⁴S to ³²S (expressed as δ³⁴S), is a powerful tool for tracing the sources and biogeochemical cycling of dimethyl sulfide (DMS) and its precursor, dimethylsulfoniopropionate (DMSP). researchgate.netwikipedia.org The δ³⁴S value is a measure of the relative difference in the isotopic ratio of a sample compared to a standard, the Vienna-Canyon Diablo Troilite (VCDT). wikipedia.org

In marine environments, the primary source of sulfur for DMSP synthesis by phytoplankton is dissolved seawater sulfate (B86663), which has a relatively constant δ³⁴S value of approximately +21‰. wikipedia.org Studies have shown that the δ³⁴S of DMSP in various ocean basins is consistently in the range of +18.9‰ to +20.3‰. researchgate.net This isotopic homogeneity suggests that the sulfur in DMSP, and subsequently in DMS, is directly derived from seawater sulfate with minimal isotopic fractionation during uptake and assimilation by phytoplankton. researchgate.net